2-Azabicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
2-Azabicyclo[320]heptane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of the compound . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen-containing ring, potentially altering its reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Azabicyclo[3.2.0]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its medicinal properties focuses on developing new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism by which 2-Azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a similar nitrogen-containing ring structure.
2-Oxa-1-azaspiro[bicyclo[3.2.0]heptane: A structurally related compound with an oxygen atom in the ring.
Uniqueness: 2-Azabicyclo[320]heptane-1-carboxylic acid is unique due to its specific ring size and the position of the nitrogen atom, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-azabicyclo[3.2.0]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-3-1-5(7)2-4-8-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
IZJBSGSUFIFGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1CCN2)C(=O)O |
Origin of Product |
United States |
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